molecular formula C7H7F6N5O B3022737 N-Methyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine CAS No. 301211-06-3

N-Methyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine

Cat. No.: B3022737
CAS No.: 301211-06-3
M. Wt: 291.15 g/mol
InChI Key: HHQVJFBUQNXMSZ-UHFFFAOYSA-N
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Description

N-Methyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine is a fluorinated triazine derivative with the molecular formula C₆H₈F₆N₅O and CAS number 101988-70-9 . Structurally, it features a triazine core substituted with a methyl group at the N2 position and a 2,2,2-trifluoro-1-(trifluoromethyl)ethoxy group at the C6 position. The trifluoroethoxy substituent contributes to its high electronegativity and lipophilicity, which may enhance binding affinity in biological or material science applications.

Properties

IUPAC Name

6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-2-N-methyl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F6N5O/c1-15-4-16-3(14)17-5(18-4)19-2(6(8,9)10)7(11,12)13/h2H,1H3,(H3,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQVJFBUQNXMSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC(=N1)N)OC(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F6N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10347796
Record name N-Methyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301211-06-3
Record name N-Methyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide (CF3I) and copper catalysts . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted triazine derivatives.

Scientific Research Applications

Agrochemical Applications

The primary application of N-Methyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine is in the field of herbicides. Research indicates that compounds with similar structures often exhibit herbicidal or fungicidal properties. Specifically, this compound may act by inhibiting acetolactate synthase (ALS), an essential enzyme for branched-chain amino acid biosynthesis in plants. This mechanism is crucial for the development of effective herbicides that target unwanted vegetation while minimizing damage to crops.

Pharmaceutical Applications

The triazine ring structure is known for its diverse biological activities. This compound may have potential in drug development due to its lipophilic nature imparted by the trifluoromethyl groups. These properties can enhance the bioavailability of pharmaceutical compounds. Although specific therapeutic applications remain under investigation, the compound's structural similarities to known pharmaceuticals suggest possible uses in treating various conditions.

Environmental Studies

Understanding the environmental impact and behavior of this compound is essential for its application in agriculture and pharmaceuticals. Interaction studies are necessary to assess its degradation products and potential effects on non-target organisms. Such research could inform regulatory decisions regarding the safe use of this compound in agricultural practices.

Case Study 1: Herbicidal Activity

Research conducted on various triazines has shown that compounds similar to this compound exhibit significant herbicidal activity against specific weed species. For instance:

  • Study Findings : In controlled experiments comparing several triazines' efficacy against common agricultural weeds (e.g., Amaranthus retroflexus), N-Methyl derivatives demonstrated superior inhibition rates.

Case Study 2: Pharmaceutical Potential

A study exploring the pharmacological properties of triazine derivatives indicated that compounds with trifluoromethyl groups tend to exhibit enhanced activity against certain cancer cell lines.

  • Results : N-Methyl derivatives were found to inhibit cell proliferation in vitro more effectively than their non-fluorinated counterparts.

Mechanism of Action

The mechanism of action of N-Methyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards these targets, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Comparisons

The triazine-2,4-diamine scaffold is common in herbicides, pharmaceuticals, and materials. Key structural variations among analogs include:

Compound Substituents Key Features
N-Methyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine N2-methyl, C6: 2,2,2-trifluoro-1-(trifluoromethyl)ethoxy High electronegativity, fluorinated side chain enhances stability and lipophilicity
N2-(4-Chlorophenyl)-6-phenyl-5,6-dihydro-1,3,5-triazine-2,4-diamine (1b/EtOH) N2: 4-chlorophenyl, C6: phenyl Chlorine substituent increases polarity; dihydro-triazine core alters planarity
N2-(1-Methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine (GS 11354) N2: isopropyl, C6: methylthio Methylthio group enhances nucleophilicity; used in herbicide research
Simeton (2-methoxy-4,6-bis(ethylamino)-1,3,5-triazine) C6: methoxy, N2/N4: ethylamino Methoxy and ethylamino groups improve water solubility; herbicidal activity
Irgarol®1051 N2: tert-butyl, N4: cyclopropyl, C6: methylthio Broad-spectrum antifouling agent; methylthio and bulky substituents prevent degradation

Key Observations :

  • Fluorinated substituents (e.g., trifluoroethoxy) increase metabolic stability and membrane permeability compared to non-fluorinated analogs like Simeton .
  • Methylthio groups (e.g., GS 11354) enhance reactivity in nucleophilic substitution reactions, whereas chlorophenyl groups (e.g., 1b/EtOH) introduce steric hindrance .

Physical Properties

Data from synthesized analogs ():

Compound Yield (%) Melting Point (°C) Solubility (Ethanol)
1b/EtOH 61 128–130 High
1c/EtOH 71 202–204 Moderate
1f/EtOH 79 227–228 Low
Target Compound N/A Not reported Likely low (fluorinated)

Analysis :

  • Higher melting points correlate with increased crystallinity, often seen in methoxy-substituted derivatives (e.g., 1f/EtOH) .
  • The target compound’s fluorinated side chain likely reduces solubility in polar solvents, contrasting with hydrophilic analogs like Simeton .

Biological Activity

N-Methyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine is a chemical compound characterized by its unique structure and the presence of trifluoromethyl groups. This compound has garnered interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula : C7H7F6N5O
  • CAS Number : 301211-06-3
  • IUPAC Name : 6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-2-N-methyl-1,3,5-triazine-2,4-diamine

The trifluoromethyl group significantly influences the compound's chemical reactivity and biological interactions. The presence of nitrogen in the triazine ring contributes to its pharmacological potential.

While specific biological targets for this compound remain largely uncharacterized, compounds with similar structures often exhibit a range of biological activities. Research indicates that derivatives of 1,3,5-triazine can interact with various cellular targets leading to antibacterial, antifungal, antiviral, and anticancer effects .

Antimicrobial Properties

Research has shown that 1,3,5-triazine derivatives possess notable antimicrobial activities. For instance:

  • Antibacterial : Studies indicate that triazine compounds can inhibit bacterial growth through interference with DNA synthesis and cell wall integrity.
  • Antifungal : Some derivatives have demonstrated efficacy against fungal pathogens by disrupting membrane integrity.

Anticancer Activity

The structural features of this compound suggest potential anticancer properties. Triazines are known to induce apoptosis in cancer cells through various mechanisms:

  • Inhibition of cell proliferation.
  • Induction of oxidative stress leading to cell death.

Research Findings and Case Studies

A review of literature highlights several studies that explore the biological activity of triazine derivatives. Below is a summary of key findings:

StudyCompound TestedActivityFindings
Triazine DerivativesAntibacterialEffective against Gram-positive bacteria with MIC values ranging from 50 to 200 μg/mL.
Substituted TriazinesAnticancerInduced apoptosis in breast cancer cell lines with IC50 values below 10 μM.
Various TriazinesAntiviralShowed significant inhibition of viral replication in vitro.

Comparison with Similar Compounds

This compound can be compared to other compounds within the triazine class:

Compound NameStructure TypeBiological Activity
TrifluoromethylpyridinesHeterocyclicAntimicrobial
Trifluoromethyl ketonesCarbonylAnticancer

These comparisons highlight the unique properties imparted by the trifluoromethyl groups in enhancing biological activity.

Q & A

Q. What protocols ensure safe handling given its potential toxicity?

  • Methodological Answer :
  • Containment : Use fume hoods and closed systems for synthesis .
  • Acute toxicity testing : Conduct OECD 423 assays in rodents to determine LD₅₀ and establish PPE requirements (gloves, goggles) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine
Reactant of Route 2
Reactant of Route 2
N-Methyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.